REACTION_CXSMILES
|
[H-].[CH2:2]([Al+]CC(C)C)[CH:3](C)[CH3:4].[H-].[Al+3].[Na+].[H-].[H-].[H-].[CH2:17](Cl)Cl.[CH2:20]1[CH2:24][O:23][CH2:22][CH2:21]1.C[CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]>C(OCC)C.C1(C)C=CC=CC=1>[CH3:2][CH:3]([C:28]1[CH:27]=[CH:26][C:24]([CH2:20][CH:21]([CH:22]=[O:23])[CH3:17])=[CH:30][CH:29]=1)[CH3:4] |f:0.1,2.3.4.5.6.7|
|
Name
|
acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
sodium aluminium hydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Na+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
mentioned, at a temperature of from −95° C. to −20° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC=C(C=C1)CC(C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |